molecular formula C11H13NO B11913270 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime

Cat. No.: B11913270
M. Wt: 175.23 g/mol
InChI Key: WBHROEHBOZAPIT-WQLSENKSSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which has been modified to include an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime typically involves the following steps:

    Formation of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: This intermediate can be synthesized through the hydrogenation of naphthalene-2-carbaldehyde under specific conditions.

    Oximation: The aldehyde group in 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is then converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: The parent compound without the oxime group.

    Naphthalene-2-carbaldehyde oxime: A similar compound with a different degree of hydrogenation.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is unique due to its specific structure, which combines the properties of tetrahydronaphthalene and oxime groups. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(NZ)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C11H13NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8,13H,1-4H2/b12-8-

InChI Key

WBHROEHBOZAPIT-WQLSENKSSA-N

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)/C=N\O

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C=NO

Origin of Product

United States

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